Process-related impurities in corticosteroid active pharmaceutical ingredient (API) manufacturing arise from incomplete reactions, side reactions, or intermediate degradation during synthesis. These impurities pose significant challenges to pharmaceutical quality control due to their potential impact on API safety and efficacy. The complex tetracyclic steroidal structure of corticosteroids like mometasone furoate creates multiple points where process impurities can form, particularly during reactions involving the epoxide ring system, hydroxyl group acylation, and side-chain modifications. Regulatory authorities mandate strict identification, quantification, and control of these impurities at levels typically not exceeding 0.1-0.5% depending on daily exposure, underscoring the critical importance of impurity characterization in pharmaceutical development [1] [7].
Role of Mometasone Furoate Impurity D in Active Pharmaceutical Ingredient Manufacturing
Mometasone Furoate Impurity D (chemical name: 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl furan-2-carboxylate; CAS 83881-09-8) emerges as a structurally significant process impurity during mometasone furoate synthesis. This compound originates primarily from incomplete transformation of the epoxide precursor during the critical ring-opening and oxidation steps required to generate the active corticosteroid structure. Specifically, Impurity D retains the 9,11β-epoxy bridge characteristic of the synthetic intermediate 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM), which fails to undergo complete ring-opening and subsequent oxidation to the target 11-ketone functionality present in the final active pharmaceutical ingredient [1] [7] [9].
The formation of Impurity D occurs predominantly during the final acylation step when residual epoxide-containing intermediates react with 2-furoyl chloride. Analytical studies demonstrate that Impurity D formation increases under suboptimal reaction conditions, including:
- Insufficient stoichiometry of ring-opening reagents (hydrobromic acid in acetic acid)
- Inadequate reaction times during the oxidation step using pyridinium chlorochromate
- Temperature deviations during the dehalogenation process employing Barton's conditions (CrCl₃·6H₂O/Zn/thioglycolic acid) [1] [7]
Table 1: Synthesis Conditions Favoring Impurity D Formation
Process Parameter | Optimal Condition | Impurity D-Promoting Condition |
---|
Epoxide ring-opening reagent concentration | 48% HBr in acetic acid | <40% HBr concentration |
Oxidation reaction time | 4-5 hours (PCC in CH₂Cl₂) | <3 hours |
Dehalogenation temperature | 25-30°C | >35°C |
Acylation base | Triethylamine | Pyridine |
Reaction scale | Gram-scale | Milligram-scale |
The structural distinction between Mometasone Furoate Impurity D and the active pharmaceutical ingredient resides in the retention of the 9,11β-epoxy group instead of the Δ⁴,⁵-3-ketone functionality. This structural difference significantly alters the three-dimensional conformation of the steroidal core, particularly the geometry of the C-ring, which is essential for glucocorticoid receptor binding affinity. Analytical characterization through nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts between δ 3.0-3.5 ppm corresponding to the epoxy protons, absent in the final active pharmaceutical ingredient. High-resolution mass spectrometry confirms the molecular formula as C₂₇H₂₉ClO₆ (exact mass: 484.97 g/mol), with a characteristic [M+H]+ peak at m/z 485.97 [1] [4] [6].
Table 2: Structural Characteristics of Mometasone Furoate Impurity D
Characteristic | Specification | Analytical Method |
---|
Systematic name | (1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-14-yl furan-2-carboxylate | IUPAC Nomenclature |
Molecular formula | C₂₇H₂₉ClO₆ | High-resolution mass spectrometry |
Molecular weight | 484.97 g/mol | Mass spectrometry |
Key NMR shifts | 3.22 ppm (H-9), 3.41 ppm (H-11), 6.31 ppm (H-3 furan) | ¹H-NMR (500 MHz, CDCl₃) |
Chromophore | Conjugated diene (λmax 242 nm) | UV spectroscopy |
Stereochemistry | 9β,11β-epoxy configuration | NOESY correlations |
Process control strategies target Impurity D minimization through reaction parameter optimization and intermediate purification. Studies demonstrate that maintaining strict temperature control (±2°C) during the epoxide ring-opening step reduces Impurity D formation by approximately 40%. Additionally, implementing high-performance liquid chromatography monitoring after the oxidation step enables early detection and rejection of batches containing Impurity D above threshold levels (typically >0.15%). The impurity exhibits relative stability throughout downstream processing, persisting through crystallization and lyophilization steps, necessitating rigorous control at the intermediate stage rather than final active pharmaceutical ingredient purification [1] [7].
Pharmacopoeial Recognition and Classification as a Critical Process Impurity
Mometasone Furoate Impurity D holds formal recognition in major pharmacopoeias as a qualified impurity requiring strict analytical control. The European Pharmacopoeia designates it as "Mometasone Furoate EP Impurity D" with specific identification and qualification thresholds, while the British Pharmacopoeia lists it as "Mometasone impurity d" with equivalent control requirements. Pharmacopoeial monographs specify it as a process-related impurity rather than a degradation product, reflecting its exclusive origin during chemical synthesis rather than stability-related formation. Regulatory guidelines mandate its control at levels not exceeding 0.15% in the final active pharmaceutical ingredient, categorizing it as a significant impurity requiring structural identification, toxicological qualification, and ongoing batch monitoring [2] [4] [6].
The pharmacopoeial specifications require certified reference standards for accurate quantification, with stringent characterization criteria including:
- Chromatographic purity: ≥95% by high-performance liquid chromatography
- Structural confirmation: Nuclear magnetic resonance spectroscopy and mass spectrometry
- Water content: ≤0.5% by Karl Fischer titration
- Residual solvents: Absence of class 1 solvents with class 2 solvents below International Council for Harmonisation limits [2] [6]
Table 3: Pharmacopoeial Requirements for Mometasone Furoate Impurity D Reference Standards
Parameter | European Pharmacopoeia | British Pharmacopoeia | Testing Frequency |
---|
Identification | 2 independent methods (NMR + MS) | NMR or MS + IR | Per batch |
Purity | ≥98.0% (HPLC) | ≥97.0% (HPLC) | Per batch |
Water content | ≤0.5% w/w | ≤0.5% w/w | Per batch |
Impurity profile | Individual impurities ≤0.5% | Individual impurities ≤1.0% | Per batch |
Storage | 2-8°C protected from light | 2-8°C in airtight container | Continuous monitoring |
Expiry | 12 months after certification | 18 months after certification | Quarterly stability |
Specialized suppliers provide pharmacopoeial reference standards meeting these rigorous specifications, with comprehensive certification packages including:
- Certificate of Analysis: Detailed analytical results confirming compliance with pharmacopoeial specifications
- Structure Elucidation Report: Comprehensive spectroscopic data confirming structural assignment
- Stability Data: Real-time and accelerated stability studies supporting recommended storage conditions
- Chromatographic Methods: Validated high-performance liquid chromatography methods for impurity quantification [2] [4] [6]
Analytical detection and quantification primarily employ reversed-phase high-performance liquid chromatography with ultraviolet detection at 244 nm, utilizing columns packed with octadecylsilyl silica gel. The European Pharmacopoeia method specifies a mobile phase comprising acetonitrile-water-phosphoric acid (45:55:0.1 v/v/v) isocratic elution, with system suitability requirements including resolution not less than 2.0 between Impurity D and mometasone furoate. Method validation studies demonstrate linear response (r² > 0.999) over 0.05-0.5% range relative to active pharmaceutical ingredient concentration, with quantitation limits of approximately 0.03% [4] [8].
Regulatory submissions for mometasone furoate active pharmaceutical ingredient must include detailed impurity fate and purge studies documenting Impurity D levels throughout the manufacturing process. These studies demonstrate that the impurity is controlled below the threshold of toxicological concern (1.5 μg/day exposure) through process optimization rather than final purification. Ongoing pharmacopoeial updates continue to refine analytical control strategies, with recent revisions incorporating mass spectrometry detection to enhance specificity and sensitivity in impurity monitoring [1] [4] [6].